molecular formula C23H24ClFeN3 B607439 Ferroquine CAS No. 185055-67-8

Ferroquine

Cat. No.: B607439
CAS No.: 185055-67-8
M. Wt: 433.8 g/mol
InChI Key: DDENDDKMBDTHAX-UHFFFAOYSA-N
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Mechanism of Action

Ferroquine, also known as SSR 97193 or FERROCHLOROQUINE, is a novel antimalarial drug candidate . It is the first organometallic drug, with a ferrocenyl group covalently flanked by a 4-aminoquinoline and a basic alkylamine .

Target of Action

This compound primarily targets the Plasmodium falciparum , the principal causative agent of malaria . It is designed to overcome the resistance problem of conventional drugs like chloroquine .

Mode of Action

This compound interacts with its targets by generating hydroxyl radicals, which break down the parasite’s digestive vacuole membrane . This action could be due to its ability to produce these radicals . Additionally, this compound’s action includes the production of HO (·) in the acidic digestive vacuole environment, inhibiting the reinvasion of the malaria parasite .

Biochemical Pathways

This compound affects multiple biochemical pathways. It has the capacity to target lipids, inhibit the formation of hemozoin, and generate reactive oxygen species . These actions contribute to its multifactorial mechanism of action .

Pharmacokinetics

The pharmacokinetic properties of this compound are still under investigation. It has been reported that this compound has reasonable safety and efficacy based on Phase II trials . .

Result of Action

The result of this compound’s action at the molecular and cellular level is the inhibition of the growth and proliferation of the malaria parasite. By generating hydroxyl radicals and breaking down the parasite’s digestive vacuole membrane, this compound prevents the parasite from reinvasion .

Action Environment

This compound is particularly effective in starved and hypoxic conditions frequently observed in advanced solid cancers . It negatively regulates Akt kinase and hypoxia-inducible factor-1α (HIF-1α), suggesting that environmental factors such as nutrient availability and oxygen levels can influence this compound’s action, efficacy, and stability .

Biochemical Analysis

Biochemical Properties

Ferroquine interacts with various enzymes and proteins in biochemical reactions. It targets lipids, inhibits the formation of hemozoin, and generates reactive oxygen species . Cytochrome P450 isoforms 2C9, 2C19, and 3A4, and possibly isoform 2D6 in some patients, are mainly involved in this compound oxidation .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It potently inhibits autophagy, perturbs lysosomal function, and impairs tumor growth in vivo . This compound negatively regulates Akt kinase and hypoxia-inducible factor-1α(HIF-1α) and is particularly effective in starved and hypoxic conditions frequently observed in advanced solid cancers .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It targets lipids, inhibits the formation of hemozoin, and generates reactive oxygen species . It also accumulates within and deacidifies lysosomes, induces lysosomal membrane permeabilization, mitochondrial depolarization, and caspase-independent cancer cell death .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized mainly via an oxidative pathway into the major metabolite mono-N-demethyl this compound and then into di-N,N-demethyl this compound .

Subcellular Localization

One study showed that a ruthenocenic analogue of this compound accumulates faster in the parasitic digestive vacuole (DV) close to its membranes .

Chemical Reactions Analysis

Ferroquine undergoes various chemical reactions, including:

Scientific Research Applications

Ferroquine has a wide range of scientific research applications:

Comparison with Similar Compounds

Ferroquine is unique among antimalarial drugs due to its organometallic structure. Similar compounds include:

Properties

CAS No.

185055-67-8

Molecular Formula

C23H24ClFeN3

Molecular Weight

433.8 g/mol

IUPAC Name

7-chloro-N-[[2-[(dimethylamino)methyl]cyclopenta-2,4-dien-1-yl]methyl]quinolin-4-amine;cyclopenta-1,3-diene;iron(2+)

InChI

InChI=1S/C18H19ClN3.C5H5.Fe/c1-22(2)12-14-5-3-4-13(14)11-21-17-8-9-20-18-10-15(19)6-7-16(17)18;1-2-4-5-3-1;/h3-10H,11-12H2,1-2H3,(H,20,21);1-5H;/q2*-1;+2

InChI Key

DDENDDKMBDTHAX-UHFFFAOYSA-N

SMILES

CN(C)CC1=CC=C[C-]1CNC2=C3C=CC(=CC3=NC=C2)Cl.[CH-]1C=CC=C1.[Fe+2]

Canonical SMILES

CN(C)CC1=CC=C[C-]1CNC2=C3C=CC(=CC3=NC=C2)Cl.[CH-]1C=CC=C1.[Fe+2]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SR-97193;  SSR-97193;  SR97193;  SSR97193;  SR 97193;  SSR 97193

Origin of Product

United States

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